ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound, often explored for its potential applications in various scientific fields. This molecule consists of a benzo[c][1,2,5]thiadiazole core, which is functionalized with several groups, enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate typically involves a multi-step reaction. The process begins with the preparation of the benzo[c][1,2,5]thiadiazole core, which is then fluorinated. The subsequent steps involve the functionalization of the fluorinated core with methyl and oxo groups, followed by the introduction of the ethylamino and oxobutanoate groups. Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods may involve scaling up these synthetic steps using continuous flow chemistry techniques. This approach enhances the efficiency and safety of the production process, reducing the potential for side reactions and improving the overall yield. Automation and real-time monitoring systems are typically employed to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: : The presence of the benzo[c][1,2,5]thiadiazole core allows for selective oxidation reactions.
Reduction: : Reduction reactions can modify functional groups, particularly the oxo groups, to alcohols.
Substitution: : Halogen atoms (such as fluorine) in the molecule can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions could result in various derivatives, depending on the nucleophile introduced.
Scientific Research Applications
Ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate has applications across several fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a fluorescent probe due to the benzo[c][1,2,5]thiadiazole core.
Medicine: : Explored for potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: : Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate involves interactions with biological targets, often through the modulation of specific molecular pathways. The presence of the benzo[c][1,2,5]thiadiazole core is critical in its binding affinity and specificity towards particular proteins or enzymes. This interaction can lead to alterations in cellular signaling pathways, ultimately producing the desired biological effect.
Comparison with Similar Compounds
Compared to other benzo[c][1,2,5]thiadiazole derivatives, ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate stands out due to its specific functional groups, which confer unique chemical and biological properties. Similar compounds include:
6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1-oxide
ethyl 4-((2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)amino)-4-oxobutanoate
methyl 4-((2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1-yl)ethyl)amino)-4-oxobutanoate
These similar compounds can be used in comparative studies to highlight the unique properties and potential advantages of this compound in specific applications.
Properties
IUPAC Name |
ethyl 4-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O5S/c1-3-24-15(21)7-6-14(20)17-8-9-19-13-10-11(16)4-5-12(13)18(2)25(19,22)23/h4-5,10H,3,6-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTUGKKNGFHYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.